methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound belonging to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:
Condensation Reactions: One common method involves the condensation of appropriate hydrazine derivatives with α-ketoesters under acidic conditions.
Microwave-Mediated Synthesis: This method uses microwave irradiation to accelerate the reaction, often resulting in higher yields and shorter reaction times[_{{{CITATION{{{_1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Catalyst-Free Synthesis: Some methods do not require catalysts, making the process more environmentally friendly and cost-effective[_{{{CITATION{{{_1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Industrial Production Methods: On an industrial scale, the synthesis of methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves large-scale reactors and optimized reaction conditions to ensure high purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) and amines are typically employed in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Amides and other substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies, including enzyme inhibition and receptor binding assays. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine: A closely related compound with similar structural features.
7-Amino-5-methyl-s-triazolo(1,5-a)pyrimidine: Another analog with slight variations in the molecular structure.
Uniqueness: Methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its specific functional groups and reactivity profile, which make it suitable for certain applications that other similar compounds may not be able to fulfill.
Properties
CAS No. |
2368239-42-1 |
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Molecular Formula |
C8H9N5O2 |
Molecular Weight |
207.2 |
Purity |
95 |
Origin of Product |
United States |
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